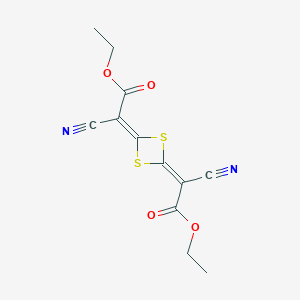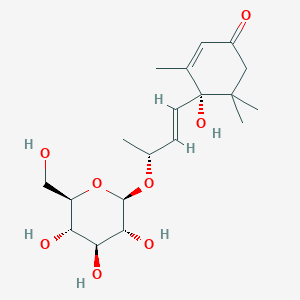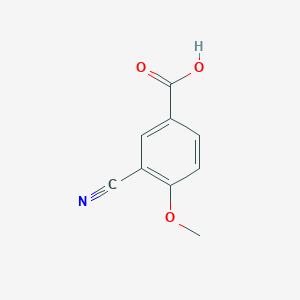
Diacetonamina
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Diacetonamine has numerous scientific research applications. It is used as a sporulation-inducing factor in Bacillus species, which can enhance antibiotic production . In materials science, it is utilized in the synthesis of various organic compounds. In pharmaceuticals, diacetonamine is explored for its potential in drug development and as a chemical tool for fermentation technology .
Mecanismo De Acción
Target of Action
Diacetonamine primarily targets Bacillus spp. , a genus of gram-positive, rod-shaped bacteria that are capable of forming a tough, protective endospore . This endospore allows the bacterium to tolerate extreme environmental conditions. Diacetonamine acts as a sporulation-inducing factor (SIF) for these bacteria .
Mode of Action
It is known that diacetonamine acts as a sporulation-inducing factor (sif), triggering the formation of endospores in bacillus spp . This process involves a complex series of events, including changes in gene expression, metabolic differentiation, and morphological transformation .
Biochemical Pathways
The biochemical pathways affected by diacetonamine are those involved in the sporulation process of Bacillus spp . Sporulation is a complex process that involves the activation of a series of genes and metabolic pathways, leading to the formation of a highly resistant endospore . This process is often linked to the activation of antibiotic production in some spore-forming Firmicutes bacteria .
Result of Action
The primary result of diacetonamine’s action is the induction of sporulation in Bacillus spp., leading to the formation of endospores . These endospores are highly resistant to environmental stresses, including heat and drought, and can survive even after autoclaving . The induction of sporulation by diacetonamine can also be linked to the activation of antibiotic production in some spore-forming Firmicutes bacteria .
Action Environment
The action of diacetonamine can be influenced by various environmental factors. For instance, the sporulation-inducing activity of diacetonamine has been observed under specific incubation conditions . .
Análisis Bioquímico
Biochemical Properties
Diacetonamine interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. It has been identified as a sporulation-inducing factor (SIF) towards Bacillus spp . This suggests that diacetonamine can interact with specific enzymes and proteins to trigger the sporulation process in these bacteria.
Cellular Effects
Diacetonamine has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to induce sporulation in Bacillus spp . This suggests that diacetonamine can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of diacetonamine involves its interaction with biomolecules at the molecular level. For instance, it has been suggested that diacetonamine can induce disaggregation of amyloid-beta fibrils . This suggests that diacetonamine may exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
Given its role in inducing sporulation in Bacillus spp , it is likely that the effects of diacetonamine may change over time, potentially involving the compound’s stability, degradation, and long-term effects on cellular function.
Metabolic Pathways
Given its role in inducing sporulation in Bacillus spp , it is likely that diacetonamine interacts with certain enzymes or cofactors in specific metabolic pathways.
Subcellular Localization
Given its biochemical properties and its role in inducing sporulation in Bacillus spp , it is likely that diacetonamine is localized to specific compartments or organelles within the cell.
Métodos De Preparación
Diacetonamine can be synthesized through several methods. One common method involves the reaction of mesityl oxide with aqueous ammonia. The mixture is stirred for several hours until it becomes homogeneous, then allowed to stand at room temperature for three days. The excess ammonia is removed, and the solution is dissolved in absolute alcohol. The resulting solution is titrated with oxalic acid to form diacetonamine hydrogen oxalate . Another method involves the reaction of acetone and ammonia in the presence of a promoter such as ammonium nitrate .
Análisis De Reacciones Químicas
Diacetonamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can be oxidized to form diacetone acrylamide, which exhibits sporulation-inducing activity . Common reagents used in these reactions include methanol, oxalic acid, and aqueous ammonia . The major products formed from these reactions include diacetonamine hydrochloride and diacetone acrylamide .
Comparación Con Compuestos Similares
Diacetonamine is similar to compounds such as diacetone acrylamide and cystathionine. Diacetone acrylamide also exhibits sporulation-inducing activity but at a higher efficiency compared to diacetonamine . Cystathionine, on the other hand, is explored for its potential in disaggregating amyloid fibrils, which is different from the primary applications of diacetonamine
Propiedades
IUPAC Name |
4-amino-4-methylpentan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-5(8)4-6(2,3)7/h4,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQTRUFMMCCOKTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(C)(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3060798 | |
| Record name | 2-Pentanone, 4-amino-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3060798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
625-04-7 | |
| Record name | 4-Amino-4-methyl-2-pentanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=625-04-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diacetonamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625047 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Pentanone, 4-amino-4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Pentanone, 4-amino-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3060798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-amino-4-methylpentan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.888 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIACETONAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WI13YZU3HT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















